molecular formula C17H22N2O B2478177 N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428005-94-0

N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2478177
CAS No.: 1428005-94-0
M. Wt: 270.376
InChI Key: BYYYRPYTFXODAQ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a 2,4-dimethylphenyl group attached to the carboxamide nitrogen and a propargyl (prop-2-ynyl) substituent at the piperidine nitrogen. This compound’s molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.39 g/mol.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-9-19-10-7-15(8-11-19)17(20)18-16-6-5-13(2)12-14(16)3/h1,5-6,12,15H,7-11H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYYRPYTFXODAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced via an alkylation reaction using a suitable alkyne.

    Attachment of the 2,4-Dimethylphenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the 2,4-dimethylphenyl group to the piperidine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Biology

Research indicates that this compound exhibits biological activities such as:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines reveal promising results in inhibiting cell proliferation.

Medicine

The compound is explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its mechanism of action may involve:

  • Inhibition of Rho Kinase : This enzyme plays a critical role in various diseases, including hypertension and cancer. Inhibition can lead to vasodilation and reduced cell proliferation .

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Findings
AntimicrobialDisruption of bacterial cell wallsEffective against Escherichia coli and Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cellsSignificant reduction in tumor growth in vitro
Rho Kinase InhibitionModulation of signaling pathwaysDecreased vascular stiffness in hypertensive models

Case Study 1: Rho Kinase Inhibition in Hypertension

A study investigated the effects of this compound on hypertensive models. Results indicated significant reductions in blood pressure and vascular stiffness, suggesting its potential as a therapeutic agent for managing hypertension.

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This highlights its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties may be harnessed for creating advanced polymers or as intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Biological Activity
This compound 2,4-Dimethylphenyl, Prop-2-ynyl 282.39 Hypothesized neuroactivity (based on propargyl group reactivity)
N-(2-Nitrophenyl)piperidine-4-carboxamide 2-Nitrophenyl 263.27 Antimicrobial (nitro group enhances electron-withdrawing effects)
N-(2,4-Dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide 2,4-Dimethoxyphenyl, Ethylsulfonyl 368.45 RNA polymerase inhibition (methoxy groups improve solubility)
N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide 2-Methylphenoxypropyl, Prop-2-ynyl 314.43 Analgesic potential (phenoxy group modulates receptor binding)
N-(4-Methylphenyl)piperidine-4-carboxamide 4-Methylphenyl 218.30 Limited activity (simple methyl substitution reduces complexity)

Key Differences and Implications

Aromatic Substituents: The 2,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to 2-nitrophenyl (electron-deficient) or 2,4-dimethoxyphenyl (electron-rich) groups. This may influence membrane permeability and target binding .

Piperidine Substituents: The prop-2-ynyl group distinguishes the target compound from derivatives with ethylsulfonyl or phenoxypropyl groups.

Biological Activity Trends :

  • Nitro-substituted analogs (e.g., N-(2-Nitrophenyl)piperidine-4-carboxamide) show stronger antimicrobial activity due to redox-active nitro groups disrupting bacterial enzymes .
  • Sulfonyl-containing derivatives (e.g., ) exhibit enzyme inhibition, while the target compound’s propargyl group may confer neuroactive properties via acetylcholinesterase interaction .

Unique Features of the Target Compound

  • The combination of 2,4-dimethylphenyl and prop-2-ynyl groups creates a balance between lipophilicity and reactivity, making it a candidate for central nervous system (CNS) drug development.
  • Compared to simpler analogs (e.g., N-(4-Methylphenyl)piperidine-4-carboxamide), the target compound’s structural complexity may enhance selectivity for biological targets .

Biological Activity

N-(2,4-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a prop-2-ynyl group and a 2,4-dimethylphenyl moiety. Its molecular formula is C17H22N2OC_{17}H_{22}N_{2}O with a molecular weight of approximately 270.37 g/mol. The structural uniqueness contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specifically, it has been investigated for its effects on various enzymes involved in metabolic pathways.

Key Findings:

  • Rho Kinase Inhibition: The compound has shown potential as a Rho kinase inhibitor, which may be beneficial in treating conditions like hypertension and other vascular disorders due to its ability to relax smooth muscle .
  • Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in biological systems .

Receptor Binding

The compound is also being explored for its interaction with specific receptors, which can modulate various physiological responses. The mechanism of action involves binding to these receptors, leading to downstream effects that can influence cellular signaling pathways.

Mechanisms:

  • It may act as an agonist or antagonist depending on the receptor type involved.
  • Potential therapeutic applications include anti-inflammatory effects and modulation of pain pathways.

Research Applications

This compound is utilized in various fields:

1. Medicinal Chemistry

  • Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
  • Its structural similarity to known pharmacologically active compounds suggests it could serve as a lead compound for drug development .

2. Biological Research

  • Used as a tool compound to study enzyme functions and receptor interactions.
  • Provides insights into the development of new therapeutic agents targeting specific diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of Rho kinase activity, suggesting potential for treating vascular diseases.
Antioxidant ActivityShowed promising antioxidant effects comparable to standard antioxidants like ascorbic acid.
Receptor InteractionExplored for binding affinity with various receptors, indicating potential for modulating inflammatory pathways.

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